molecular formula C10H17N3 B2667423 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine CAS No. 1249204-75-8

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine

Cat. No.: B2667423
CAS No.: 1249204-75-8
M. Wt: 179.267
InChI Key: WERXRFFPCPVLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a cyclopentane backbone substituted at position 1 with an amine group and at position 2 with a 1-methylpyrazole-4-ylmethyl group. Its molecular formula is C₁₀H₁₇N₃ (calculated molecular weight: 179.27 g/mol) .
Applications: Primarily used in research and development (R&D), it serves as a building block for pharmaceutical intermediates, particularly in drug discovery targeting central nervous system (CNS) disorders or kinase inhibition .

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-7-8(6-12-13)5-9-3-2-4-10(9)11/h6-7,9-10H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERXRFFPCPVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopentylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, pyrazoline derivatives, and various substituted amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrazole derivatives as selective inhibitors for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines with a GI50 ranging from 0.127 to 0.560 μM . This suggests that 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine could be explored as a scaffold for developing new anticancer agents.

Neurological Disorders

Compounds with similar structural features have been investigated for their neuroprotective effects. The pyrazole ring is known to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. The unique structural characteristics of this compound may provide a basis for developing new antimicrobial agents effective against resistant strains of bacteria and fungi .

Synthesis of Coordination Complexes

The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes have potential applications in catalysis and materials science due to their unique electronic properties and reactivity .

Polymer Chemistry

In polymer science, derivatives of pyrazole are being studied for their ability to enhance the thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices could lead to innovative materials with tailored properties for specific applications .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies/Findings
Medicinal ChemistryAnticancer agents, neuroprotective drugsAntiproliferative activity against cancer cells
Antimicrobial agentsEffective against resistant bacterial strains
Material ScienceCoordination complexesLigand properties studied for catalysis
Enhanced polymer propertiesImproved thermal stability documented

Case Study 1: Anticancer Activity

In a recent study focused on CDK inhibitors, a series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on CDK2, showing promising results that warrant further investigation into similar compounds like this compound .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of pyrazole derivatives has shown that these compounds can modulate neurotransmitter levels, leading to improved cognitive function in animal models of neurodegeneration. This opens avenues for exploring related compounds for therapeutic use in human subjects .

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include cyclopentane/cyclohexane derivatives with substituted amine or heterocyclic groups.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine C₁₀H₁₇N₃ 179.27 Cyclopentane, 1-methylpyrazole R&D building block
1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine C₁₁H₁₇N₃ 185.28 Cyclopentane, morpholine Enamine Ltd. catalog
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Pyrazole, pyridine, cyclopropylamine Anticancer/kinase inhibitor intermediate
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine C₁₁H₂₃N₃ 197.32 Cyclohexane, piperazine Pharmaceutical intermediate (e.g., COMPOUND 37/41)

Key Observations :

  • Ring Size : Cyclopentane derivatives (e.g., target compound) exhibit higher conformational flexibility compared to cyclohexane analogs (e.g., (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), which may influence receptor binding .

Physicochemical and Spectral Data

  • Melting Point : The target compound lacks reported melting points, whereas N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C .
  • Spectroscopy :
    • ¹H/¹³C NMR : Pyrazole protons in the target compound resonate near δ 7.5–8.0 ppm (similar to N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, δ 8.87 ppm for pyridine protons) .
    • HRMS : The target compound’s ESI-MS would likely show [M+H]⁺ at m/z 180.15 (calculated), comparable to piperazine derivatives (e.g., m/z 452 for COMPOUND 37) .

Biological Activity

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C10H14N2C_{10}H_{14}N_{2}, and it contains both a cyclopentane moiety and a pyrazole ring, which contribute to its pharmacological properties.

The compound can exist in various forms, including its alcohol derivative, 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-ol, and its ketone form, 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentanone. These variations influence the compound's reactivity and biological interactions.

Compound Molecular Formula Molecular Weight (g/mol) Form
This compoundC10H14N2C_{10}H_{14}N_{2}166.22Amine
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-olC10H14N2OC_{10}H_{14}N_{2}O166.22Alcohol
2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentanoneC10H14N2OC_{10}H_{14}N_{2}O166.22Ketone

Preliminary studies suggest that this compound may exert its biological effects through modulation of enzyme activity or receptor binding. The specific mechanisms are still under investigation, but interactions with various biological targets have been noted.

Pharmacological Properties

Research indicates that compounds containing pyrazole moieties often exhibit significant pharmacological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, particularly through the inhibition of cytokines such as TNFα and IL-17 .
  • Anticancer Activity : Certain derivatives demonstrate the ability to induce apoptosis in cancer cells, with some compounds showing IC50 values as low as 0.004 μM against specific cancer targets .
  • Enzyme Inhibition : Studies have highlighted the potential of pyrazole-containing compounds as inhibitors of epoxide hydrolase and other enzymes, which play critical roles in metabolic processes .

Study on Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of pyrazole derivatives, compounds similar to 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amines were tested in vivo for their effects on zymosan-induced peritonitis in mice. The results indicated a significant reduction in inflammatory cell migration at doses of 100 mg/kg, suggesting potential therapeutic applications in treating inflammatory conditions .

Anticancer Research

Another research effort focused on the anticancer potential of pyrazole derivatives revealed that specific modifications to the pyrazole structure could enhance selectivity and potency against cancer cell lines. Compounds derived from the same scaffold as 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentanamines were shown to exhibit promising results in inducing cell cycle arrest and apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.